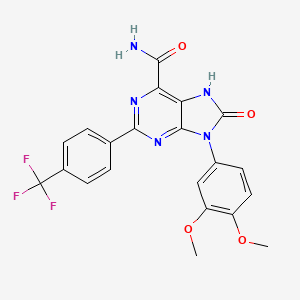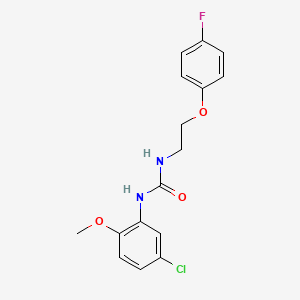![molecular formula C20H21N3OS B2768505 2-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863588-68-5](/img/structure/B2768505.png)
2-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a synthetic organic compound that features a unique combination of a cyclohexyl group, a thiazolo[5,4-b]pyridine moiety, and a phenylacetamide structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available cyclohexylamine, 2-bromoacetophenone, and thiazolo[5,4-b]pyridine.
Step 1: The initial step involves the formation of 2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide through a nucleophilic substitution reaction between 2-bromoacetophenone and thiazolo[5,4-b]pyridine in the presence of a base such as potassium carbonate.
Step 2: The intermediate product is then reacted with cyclohexylamine under reflux conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially yielding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
作用机制
Target of Action
The primary target of 2-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in cancer research .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger in cells . This results in the modulation of downstream signaling pathways that are crucial for cellular processes such as growth and survival .
Biochemical Pathways
The inhibition of PI3K affects several downstream pathways. One of the most significant is the AKT/mTOR pathway, which is involved in cell cycle progression and growth . By inhibiting PI3K, this compound can disrupt these pathways, potentially leading to the inhibition of cell growth and proliferation .
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation due to its effect on PI3K and downstream pathways . This makes it a potential candidate for the development of anticancer drugs .
生化分析
Biochemical Properties
It has been reported that thiazolo[4,5-b]pyridines, the class of compounds to which it belongs, have the ability to interact with a wide range of receptor targets . This suggests that 2-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide may also interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Given the reported pharmacological activities of thiazolo[4,5-b]pyridines , it can be inferred that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that thiazolo[4,5-b]pyridines can inhibit phosphoinositide 3-kinase (PI3K) enzymatic activity . This suggests that this compound may also exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
科学研究应用
2-Cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent due to its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural features.
相似化合物的比较
2-Cyclohexyl-N-(4-(thiazolo[4,5-b]pyridin-2-yl)phenyl)acetamide: A structural isomer with a different thiazolo-pyridine fusion pattern.
N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide: Lacks the cyclohexyl group, which may affect its biological activity and solubility.
2-Cyclohexyl-N-(4-(pyridin-2-yl)phenyl)acetamide: Lacks the thiazole ring, which may reduce its potency in certain biological assays.
Uniqueness: The presence of both the cyclohexyl group and the thiazolo[5,4-b]pyridine moiety in 2-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide provides a unique combination of structural features that contribute to its distinct biological activities and potential therapeutic applications. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for further research and development.
属性
IUPAC Name |
2-cyclohexyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-18(13-14-5-2-1-3-6-14)22-16-10-8-15(9-11-16)19-23-17-7-4-12-21-20(17)25-19/h4,7-12,14H,1-3,5-6,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNSIINEZYFIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2768422.png)
methanone](/img/structure/B2768423.png)
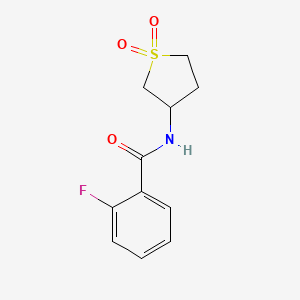
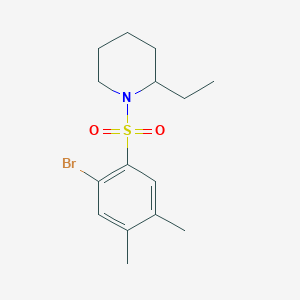
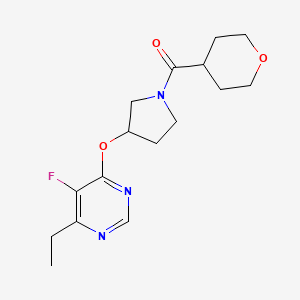

![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole](/img/structure/B2768432.png)
![ethyl 4-{3-methyl-2,6-dioxo-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate](/img/structure/B2768433.png)
![5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2768434.png)
![3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole](/img/structure/B2768436.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2768439.png)
![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2768441.png)
